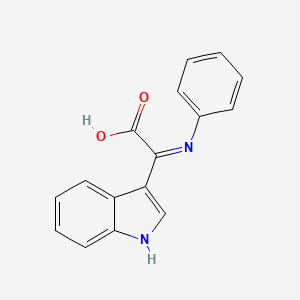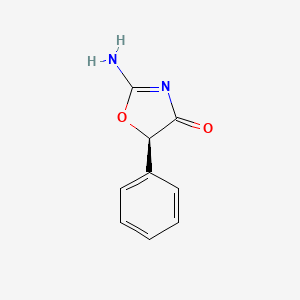
(2E)-Anilino(3H-indol-3-ylidene)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-Anilino(3H-indol-3-ylidene)acetic acid is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features an indole ring system, which is a common structural motif in many natural products and pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-Anilino(3H-indol-3-ylidene)acetic acid typically involves the condensation of aniline with indole-3-carboxaldehyde under acidic or basic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which is then hydrolyzed to yield the desired product. Common reagents used in this synthesis include aniline, indole-3-carboxaldehyde, and a suitable acid or base catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and pH to ensure consistent product quality. The use of high-purity starting materials and efficient purification techniques, such as recrystallization or chromatography, is essential to obtain the compound in high yield and purity.
化学反应分析
Types of Reactions
(2E)-Anilino(3H-indol-3-ylidene)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the indole ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Nucleophiles such as halides, amines, or thiols, often under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxylic acids, while reduction can produce indole-3-ethanol derivatives. Substitution reactions can result in a variety of functionalized indole compounds.
科学研究应用
(2E)-Anilino(3H-indol-3-ylidene)acetic acid has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
作用机制
The mechanism of action of (2E)-Anilino(3H-indol-3-ylidene)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or interfere with viral replication processes.
相似化合物的比较
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with similar structural features.
Indole-3-carboxaldehyde: A precursor in the synthesis of (2E)-Anilino(3H-indol-3-ylidene)acetic acid.
Indole-3-carboxylic acid: Another indole derivative with distinct biological activities.
Uniqueness
This compound is unique due to its specific structural configuration and the presence of both aniline and indole moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
属性
CAS 编号 |
60711-60-6 |
|---|---|
分子式 |
C16H12N2O2 |
分子量 |
264.28 g/mol |
IUPAC 名称 |
2-(1H-indol-3-yl)-2-phenyliminoacetic acid |
InChI |
InChI=1S/C16H12N2O2/c19-16(20)15(18-11-6-2-1-3-7-11)13-10-17-14-9-5-4-8-12(13)14/h1-10,17H,(H,19,20) |
InChI 键 |
GEUMBPMXAAITEQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)N=C(C2=CNC3=CC=CC=C32)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N'-[bis(4-methoxyphenyl)methylidene]-1-methyl-1H-indole-2-carbohydrazide](/img/structure/B14172210.png)

-lambda~5~-phosphane](/img/structure/B14172242.png)
![[2-(Cyclopentylamino)-2-oxoethyl] 3-(dimethylamino)benzoate](/img/structure/B14172249.png)

![2-(3,5-dimethyl-1H-pyrazol-1-yl)-N'-[(1E)-1-(4-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B14172257.png)


![3-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-5-amine](/img/structure/B14172267.png)
![1-Bromo-2-[(cyclopent-3-en-1-yl)methyl]-3,4-difluorobenzene](/img/structure/B14172268.png)


![Diprop-2-en-1-yl 4-[4-(benzyloxy)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B14172287.png)
